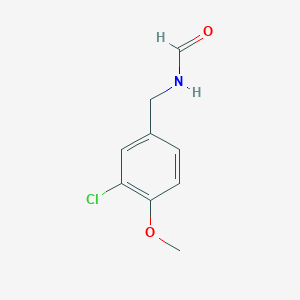

N-(3-chloro-4-methoxybenzyl)formamide

Description

Overview of Formamides in Organic Synthesis and Chemical Research

Formamides are a critical class of organic compounds characterized by a formyl group (-CH=O) attached to a nitrogen atom. wikipedia.org They serve as indispensable building blocks and intermediates in a vast array of chemical transformations. rsc.org In organic synthesis, formamides are frequently employed as reagents, catalysts, and solvents. Their utility stems from the unique reactivity of the formamide (B127407) functional group, which can participate in various reactions, including formylation, Vilsmeier-Haack reactions, and as precursors for the generation of isonitriles. organic-chemistry.orgorganic-chemistry.org Furthermore, formamides are recognized as valuable intermediates in the synthesis of pharmacologically active molecules and other industrially significant chemicals. rsc.org Their role extends to being a source of carbon monoxide in certain catalytic processes and as a protecting group for amines in complex multi-step syntheses. researchgate.netscispace.com

Importance of Benzylformamides as Chemical Intermediates

Within the broader class of formamides, N-benzylformamides hold particular importance as versatile chemical intermediates. sincerechemicals.com The presence of the benzyl (B1604629) group provides a structural scaffold that is common in many natural products and pharmaceutical compounds. N-benzylformamides are key precursors in the synthesis of various heterocyclic systems, most notably isoquinolines and their derivatives, through reactions such as the Bischler-Napieralski cyclization. wikipedia.orgnrochemistry.com They also serve as starting materials for the synthesis of N-benzyl carboxamides and other more complex molecules. sincerechemicals.comnih.gov The combination of the benzyl moiety and the formamide group allows for a wide range of chemical manipulations, making these compounds highly valuable in the design and synthesis of new organic entities. sincerechemicals.com

Structural Features and Chemical Relevance of N-(3-chloro-4-methoxybenzyl)formamide in Contemporary Chemistry

This compound is a specific N-substituted benzylformamide with the chemical formula C₉H₁₀ClNO₂. chemicalbook.com Its structure features a formamide group linked to a benzyl ring that is substituted with a chlorine atom at the 3-position and a methoxy (B1213986) group at the 4-position. This substitution pattern is of significant chemical relevance for several reasons. The electron-donating methoxy group activates the aromatic ring, facilitating electrophilic substitution reactions, which is crucial for cyclization processes used in heterocyclic synthesis. nrochemistry.comjk-sci.com The chlorine atom, an electron-withdrawing group, modulates the reactivity of the ring and provides a potential site for further functionalization through cross-coupling reactions. The specific arrangement of these substituents makes this compound a tailored precursor for the synthesis of highly functionalized isoquinoline (B145761) skeletons, which are core structures in many biologically active alkaloids and synthetic drugs.

Historical Development of N-Formylation Methodologies

The synthesis of formamides, known as N-formylation, has a rich history with methodologies evolving from stoichiometric reagents to sophisticated catalytic systems. researchgate.net Early methods, dating back to the 1930s and 1950s, utilized stoichiometric formylating agents. nih.gov One of the earliest procedures involved the use of acetic formic anhydride (B1165640), which was effective for the N-formylation of amino acids but was sensitive to moisture. scispace.comnih.gov Other classical reagents included chloral, which produced formamides in excellent yields at low temperatures, and simple formic acid, a method first reported in 1955. scispace.comnih.gov

Over the decades, the demand for milder, more efficient, and selective methods led to the development of numerous other formylating agents and catalytic approaches. These include activated formic acid derivatives using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), activated formic esters, and ammonium (B1175870) formate (B1220265). nih.gov More recently, the focus has shifted towards catalytic N-formylation, which offers advantages in terms of atom economy and sustainability. rsc.org These modern methods employ various catalysts, including transition metals, organic catalysts, and nanocatalysts, and utilize sources of the formyl group such as formic acid, formaldehyde (B43269), methanol (B129727), or carbon monoxide. rsc.orgresearchgate.net

Table 1: Evolution of N-Formylation Methodologies

| Methodology | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Stoichiometric | Formic Acid, Acetic Formic Anhydride, Chloral | Reflux, Anhydrous conditions may be needed | Readily available reagents | Often requires harsh conditions, moisture sensitive reagents |

| Activated Formic Acid | Formic Acid with DCC or EDCI | Room temperature | Mild conditions, high yields | Stoichiometric use of coupling agents, byproduct removal |

| Formic Esters/Amides | Cyanomethylformate, Dimethylformamide (DMF) | Varies | High reactivity | Reagents can be expensive or toxic |

| Catalytic (Homogeneous) | CO, H₂, Amines with Transition Metal Catalysts (e.g., Ru, Rh) | High pressure and temperature | High atom economy | Catalyst cost and removal, high pressure equipment |

| Catalytic (Heterogeneous) | Formic Acid or CO with Nanocatalysts (e.g., supported metals) | Milder conditions, often solvent-free | Catalyst reusability, thermal stability, high efficiency | Catalyst preparation can be complex |

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chloro-4-methoxyphenyl)methyl]formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9-3-2-7(4-8(9)10)5-11-6-12/h2-4,6H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFMCESDIGUKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Pathways

The primary route for the synthesis of N-(3-chloro-4-methoxybenzyl)formamide involves the N-formylation of its corresponding primary amine, 3-chloro-4-methoxybenzylamine. A practical and widely applicable method utilizes formic acid as the formylating agent. In a typical procedure, 3-chloro-4-methoxybenzylamine is heated under reflux with a slight excess of aqueous formic acid in a solvent such as toluene (B28343). scispace.com The water generated during the reaction is continuously removed using a Dean-Stark apparatus, which drives the equilibrium towards the formation of the formamide (B127407) product. This method is advantageous due to the low cost of formic acid and the straightforward workup, often yielding the product in high purity without the need for extensive purification. scispace.com

Another synthetic approach is the multicomponent reaction, where 3-chloro-4-methoxybenzaldehyde (B1194993), formamide, and formic acid are reacted together. In this process, formic acid can act as both a catalyst and a reductant in an amidoalkylation and reductive amination sequence. researchgate.net

The mechanism of formylation with formic acid proceeds through the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of formic acid. This forms a tetrahedral intermediate. Subsequent dehydration, facilitated by heat, leads to the formation of the stable amide bond of this compound. The removal of water is crucial for achieving high conversion. scispace.com

Physicochemical Properties and Structural Analysis

N-(3-chloro-4-methoxybenzyl)formamide is a solid at room temperature. Its molecular structure has been confirmed through various analytical techniques. The key physicochemical and spectroscopic data are summarized below.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value/Description |

|---|---|

| CAS Number | 212576-67-5 chemicalbook.combldpharm.com |

| Molecular Formula | C₉H₁₀ClNO₂ chemicalbook.com |

| Molecular Weight | 199.63 g/mol chemicalbook.com |

| Appearance | Expected to be a white to off-white solid, similar to other N-benzylformamides. thieme-connect.comthermofisher.com |

| Solubility | Expected to be soluble in polar organic solvents like methanol (B129727), ethanol, DMSO, and DMF, with limited solubility in water and nonpolar solvents. |

| ¹H NMR (Expected) | δ (ppm): ~8.4-8.6 (br s, 1H, NH), ~8.1-8.2 (s, 1H, CHO), ~6.9-7.3 (m, 3H, Ar-H), ~4.3-4.5 (d, 2H, CH₂), ~3.8-3.9 (s, 3H, OCH₃). (Based on analogous structures thieme-connect.com) |

| ¹³C NMR (Expected) | δ (ppm): ~161-163 (C=O), ~155 (C-O), ~131 (C-Cl), ~112-130 (Ar-C), ~56 (OCH₃), ~41 (CH₂). (Based on analogous structures thieme-connect.com) |

| Infrared (IR) (Expected) | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch). |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 199.04/201.04, showing the characteristic isotopic pattern for one chlorine atom. |

Reactivity and Chemical Transformations

The chemical reactivity of N-(3-chloro-4-methoxybenzyl)formamide is centered around the formamide (B127407) moiety and the substituted aromatic ring.

Dehydration to Isonitrile : One of the most important transformations of N-substituted formamides is their dehydration to form isonitriles (isocyanides). nih.gov Treating this compound with dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base, or triphenylphosphine (B44618) and iodine, yields 3-chloro-4-methoxybenzyl isocyanide. organic-chemistry.orgnih.gov This product is a valuable synthetic intermediate for multicomponent reactions. nih.gov

Intramolecular Cyclization : this compound is a key precursor for the synthesis of substituted 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.org This reaction involves an intramolecular electrophilic aromatic substitution, where the amide is first activated by a dehydrating agent like POCl₃ or phosphorus pentoxide (P₂O₅) to form a reactive nitrilium ion intermediate. nrochemistry.comorganic-chemistry.org The electron-rich aromatic ring, activated by the methoxy (B1213986) group, then attacks this electrophilic species, leading to cyclization. The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding aromatic isoquinoline (B145761). nrochemistry.com

Deformylation : The formyl group can be cleaved to regenerate the parent amine, 3-chloro-4-methoxybenzylamine. This deformylation can be achieved under hydrolytic conditions (acidic or basic) or through enzymatic catalysis. An enzyme known as N-substituted formamide deformylase specifically catalyzes the hydrolysis of N-substituted formamides to the corresponding amine and formate (B1220265). nih.govasm.org This reaction highlights the utility of the formyl group as a protective group for amines.

Applications in Chemical Synthesis

Direct N-Formylation Approaches

Direct N-formylation methods utilize a formylating agent that reacts directly with the amine. These approaches are often straightforward and can be highly efficient, though they may require stoichiometric amounts of reagents.

The direct formylation of the precursor amine, 3-chloro-4-methoxybenzylamine, is the most direct synthetic route. This can be achieved using various formylating agents, from simple formic acid to more reactive, "activated" derivatives.

Formic acid is a common and cost-effective formylating agent for amines. The reaction between an amine and formic acid is a condensation reaction that produces the formamide (B127407) and water. To drive the reaction to completion, the water byproduct is typically removed. A common laboratory method involves refluxing the amine and formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to sequester the water as it forms. nih.govscispace.comresearchgate.net This procedure is practical as it does not require strictly anhydrous conditions and often results in excellent yields without the need for extensive purification. scispace.com

Variations of this method include performing the reaction under solvent-free (neat) conditions, which can be more environmentally friendly. scholarsresearchlibrary.com For instance, heating a mixture of an amine and excess formic acid can produce the desired formamide in high yield. scholarsresearchlibrary.com Additionally, derivatives of formic acid, such as ammonium (B1175870) formate (B1220265), can also be used. Ammonium formate has been shown to selectively formylate the nitrogen atom even in the presence of unprotected hydroxyl groups. nih.gov

Table 1: N-Formylation of Amines using Formic Acid

| Amine Substrate | Formylating Agent | Conditions | Yield |

|---|---|---|---|

| Benzylamine (B48309) (model) | 85% aq. Formic Acid | Toluene, reflux, Dean-Stark trap | 98% scispace.com |

| Various Anilines | Formic Acid | Neat, 60°C | Moderate to Excellent scholarsresearchlibrary.com |

Formylation of 3-chloro-4-methoxybenzylamine

Application of Activated Formylation Reagents

To achieve formylation under milder conditions or for less reactive amines, activated formylating reagents are employed. These reagents are more electrophilic than formic acid itself.

Acetic Formic Anhydride (B1165640) (AFA): AFA is a highly effective formylating agent that can be generated in situ by reacting formic acid with acetic anhydride. nih.gov Reactions with AFA are typically rapid, often completing in minutes even at low temperatures, and produce near-quantitative yields of the formamide. nih.gov However, AFA is sensitive to moisture and cannot be stored long-term. scispace.com

Carbodiimide-Activated Formic Acid: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate formic acid. nih.govmedcraveonline.com This method forms a highly reactive O-formyl isourea intermediate, which then readily acylates the amine. This approach is particularly useful in peptide synthesis and for the formylation of amino acid esters. nih.gov

Other Reagents: Other historical and specialized reagents include chloral, which reacts with amines to produce formamides and chloroform (B151607) as a byproduct, and activated formic esters. nih.govscispace.com More recently, reagents like 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide have been developed for efficient, metal-free formylation under microwave irradiation. thieme-connect.com

Table 2: Comparison of Activated Formylation Reagents

| Reagent | Key Features | Conditions | Byproducts |

|---|---|---|---|

| Acetic Formic Anhydride (AFA) | Highly reactive, fast reactions | Low temperature (-20°C to 0°C) | Acetic acid |

| Formic Acid / DCC or EDCI | Mild conditions, good for sensitive substrates | Room temperature | Dicyclohexylurea (DCU) or soluble urea (B33335) |

Catalytic N-Formylation Strategies

Catalytic methods offer a more atom-economical and sustainable approach to formamide synthesis. These strategies use a substoichiometric amount of a catalyst to promote the formylation reaction, often utilizing alternative C1 sources like methanol (B129727) or carbon dioxide.

A variety of transition metals have been shown to catalyze the N-formylation of amines. These catalysts can activate either the amine or the formyl source. rsc.org

Lewis Acid Catalysis: Simple metal compounds can act as Lewis acids to catalyze the reaction between amines and formic acid. For example, indium (10 mol%) and zinc oxide (50 mol%) have been reported to effectively catalyze this transformation under solvent-free conditions at 70°C, providing moderate to excellent yields. nih.gov

Catalysis with Alternative C1 Sources: More advanced catalytic systems can utilize C1 sources other than formic acid. Methanol, an inexpensive and readily available feedstock, can be used as a formyl source in the presence of transition metal catalysts like ruthenium, manganese, or chromium complexes. nih.govresearchgate.netresearchgate.net Bimetallic nanoparticle catalysts, such as AuPd–Fe3O4, have been developed for the oxidative N-formylation of amines with methanol at room temperature, using oxygen as a green oxidant. nih.govmdpi.comsemanticscholar.org

Carbon Dioxide as a C1 Source: The use of carbon dioxide (CO2) as a renewable C1 feedstock is a key goal in green chemistry. nih.gov Catalytic systems involving abundant metals like iron and nickel, combined with a phosphine (B1218219) ligand, can facilitate the hydrogenation of CO2 in the presence of an amine to yield the corresponding formamide. acs.org Another approach involves the catalyst-free reductive formylation of CO2 using sodium borohydride (B1222165) to generate formoxy borohydride species in situ, which then formylates the amine. nih.govrsc.org

Table 3: Examples of Transition Metal-Catalyzed N-Formylation

| Catalyst System | C1 Source | Conditions | Key Advantage |

|---|---|---|---|

| Indium (10 mol%) | Formic Acid | 70°C, solvent-free | Mild, solvent-free conditions nih.gov |

| AuPd–Fe3O4 | Methanol | Room temp, 1 atm O2 | Uses green oxidant, recyclable catalyst mdpi.com |

Organocatalytic Systems for Formylation

Organocatalysis avoids the use of potentially toxic or expensive metals. These systems employ small organic molecules to catalyze the formylation reaction.

A notable example is the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in combination with a base like N-methylmorpholine (NMM). nih.gov In this system, CDMT activates formic acid, allowing for the efficient formylation of amines and amino acid esters in nearly quantitative yields. nih.gov Another simple and effective non-metal catalyst is molecular iodine (I2). In the presence of a catalytic amount of iodine (e.g., 5 mol%), various aromatic and aliphatic amines can be smoothly formylated with formic acid under solvent-free conditions, demonstrating high efficiency and chemoselectivity. organic-chemistry.org

Heterogeneous Catalysis in N-Formylation

The N-formylation of amines, including the precursor 3-chloro-4-methoxybenzylamine, can be effectively achieved using heterogeneous catalysts. This approach offers significant advantages, such as ease of catalyst separation, potential for recycling, and improved process sustainability. Research has demonstrated the utility of various supported metal catalysts and metal-organic frameworks (MOFs) for this transformation.

For instance, catalysts comprising palladium (Pd) nanoparticles supported on porous organic polymers (Pd@POPs) have shown high efficiency for the N-formylation of various amines under mild conditions. These catalysts benefit from a high surface area and the uniform dispersion of active metal sites, which enhances their catalytic activity and stability. Similarly, gold nanoparticles supported on materials like TiO2 have exhibited excellent activity and reusability for the selective N-formylation of functionalized amines. Bimetallic catalysts, such as AuPd nanoparticles on a magnetite (Fe3O4) support, have also been developed, enabling efficient N-formylation at room temperature using methanol as the formyl source.

A particularly innovative approach involves single-site cobalt catalysts supported on an aluminum metal-organic framework (DUT-5-CoH). This heterogeneous catalyst has proven active for transforming a wide range of primary and secondary amines into their corresponding N-formamides using carbon dioxide and a reducing agent. The MOF catalyst can be recycled and reused multiple times without a significant drop in activity, highlighting its robustness for industrial applications.

Table 1: Examples of Heterogeneous Catalysts in N-Formylation This table is generated based on data from similar reactions, illustrating the principles applicable to this compound synthesis.

| Catalyst | Formyl Source | Reductant | Temperature | Key Features |

|---|---|---|---|---|

| Pd@POPs | CO₂ | H₂ | Mild Conditions | High surface area, recyclable |

| Au/TiO₂ | Various | H₂ | High | Excellent activity and reusability |

| AuPd–Fe₃O₄ | Methanol | O₂ (oxidant) | Room Temp. | High efficiency, magnetic separation |

Reductive Formylation Approaches

Reductive formylation represents a powerful and atom-economical method for synthesizing formamides. This strategy often utilizes sustainable C1 sources and various reducing agents to achieve the desired transformation.

The use of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 source for N-formylation is a key area of green chemistry. rsc.org This transformation is challenging due to the thermodynamic stability of CO₂. However, in the presence of a suitable catalyst and a reducing agent, CO₂ can be effectively converted into a formyl group.

The reaction typically involves the activation of CO₂ and its subsequent reaction with the amine. Catalytic systems, both homogeneous and heterogeneous, facilitate this process. For example, the aforementioned DUT-5-CoH catalyst efficiently utilizes CO₂ at a pressure of 10 bar to formylate amines. sci-hub.ru The mechanism involves the formation of a metal-formate intermediate, which then reacts with the amine to yield the formamide product. sci-hub.ru This approach avoids the use of more toxic C1 sources like carbon monoxide or phosgene. rsc.org

A crucial component of reductive formylation involving CO₂ is the hydride donor, which provides the hydrogen atoms necessary for the reduction. Common hydride donors include hydrosilanes and borohydrides. researchgate.net

Hydrosilanes, such as phenylsilane (B129415) (PhSiH₃) and polymethylhydrosiloxane (B1170920) (PMHS), are frequently used due to their relative stability and safety in laboratory settings. rsc.org They are effective under milder conditions compared to hydrogen gas (H₂), which often requires higher temperatures and pressures. sci-hub.ru

Sodium borohydride (NaBH₄) is another inexpensive, safe, and readily available hydride source. nih.gov Catalyst-free methods have been developed for the N-formylation of amines using NaBH₄ and CO₂. nih.gov In this process, NaBH₄ reacts with CO₂ in situ to generate formoxy borohydride species. nih.gov These intermediates then act as the formylating agent, reacting with the amine to produce the final N-formyl product. nih.gov Studies have shown that this method is effective for both aromatic and aliphatic amines without the need for high-pressure reactors or specialized equipment. nih.gov

Table 2: Common Hydride Donors in Reductive Formylation with CO₂

| Hydride Donor | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Phenylsilane | PhSiH₃ | Room temperature, catalyst | Milder conditions, convenient for lab scale |

| Polymethylhydrosiloxane | PMHS | Elevated temperature, catalyst | Stable, polymeric silane |

Multi-Step Synthetic Sequences Incorporating this compound Moieties

The N-(3-chloro-4-methoxybenzyl)amino group is a crucial structural component in several complex, biologically active molecules, most notably Avanafil, a PDE5 inhibitor. newdrugapprovals.org In the synthesis of such compounds, the formamide or related amine moiety is incorporated through carefully designed multi-step reaction sequences.

Condensation reactions are a fundamental method for forming amide bonds. This can involve the direct reaction of the amine (3-chloro-4-methoxybenzylamine) with a formic acid derivative. One common approach is the reaction with formic acid itself, often in the presence of a coupling agent or under conditions that facilitate dehydration.

A relevant synthetic strategy is a multicomponent reaction involving an aromatic aldehyde, formamide, and formic acid. researchgate.net In a process applicable to the target molecule, 3-chloro-4-methoxybenzaldehyde (B1194993) could react with formamide and formic acid, where formic acid serves as both a catalyst and a reductant in an amidoalkylation and reductive amination sequence to yield this compound. researchgate.net

In the context of more complex syntheses, such as for Avanafil, the precursor 3-chloro-4-methoxybenzylamine is condensed with a pyrimidine-based carboxylic acid. google.com This typically involves activating the carboxylic acid, for instance by converting it to an acid chloride in situ with reagents like thionyl chloride or phosphorus trichloride, followed by reaction with the amine to form the amide bond. google.comnih.gov While not forming a simple formamide, these reactions exemplify the core condensation principle used to incorporate the N-(3-chloro-4-methoxybenzyl) moiety into larger structures.

Cycloaddition reactions are powerful tools for constructing cyclic molecules and can be used to synthesize complex heterocyclic systems that may contain or lead to formamide derivatives. libretexts.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. libretexts.org

A common type is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.edu In a relevant example, an azomethine ylide (a 1,3-dipole) containing an N-benzyl group can react with a dipolarophile (an unsaturated molecule) to form a five-membered nitrogen-containing ring. researchgate.net A molecule like this compound could potentially be derived from or participate in such reactions. For instance, a precursor imine formed from 3-chloro-4-methoxybenzaldehyde could generate an N-benzyl azomethine ylide, which then undergoes cycloaddition. Subsequent ring-opening or modification of the resulting cycloadduct could yield a formamide derivative.

While direct [3+2] or [4+2] (Diels-Alder) cycloadditions involving the formamide group itself are less common, the N-(3-chloro-4-methoxybenzyl) group can be tethered to a diene or dipolarophile to participate in these ring-forming reactions, leading to complex structures that retain the substituted benzylamine framework.

Friedel-Crafts Reactions for Related Benzylamide Structures

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings and serves as a key strategy for synthesizing precursors to benzylamide structures. nih.govethz.ch This reaction class is divided into alkylation and acylation, both proceeding through electrophilic aromatic substitution. nih.gov

In the context of synthesizing related benzylamide structures, Friedel-Crafts alkylation allows for the formation of a carbon-carbon bond between an aromatic ring and an alkyl halide, typically using a strong Lewis acid catalyst. nih.govbeilstein-journals.org For instance, the benzylation of arenes can be achieved using benzyl (B1604629) alcohols or their derivatives, activated by Lewis or Brønsted acid catalysts. beilstein-journals.org A notable development in this area is the use of an N-methyl hydroxamic acid-based leaving group, activated by BF₃•OEt₂, which prevents the accumulation of highly reactive carbocations, leading to a cleaner and more selective reaction. ethz.ch This approach is advantageous as it only produces non-toxic, metal-free byproducts. ethz.ch

Friedel-Crafts acylation, which utilizes acyl chlorides or anhydrides with a Lewis acid catalyst like aluminum chloride (AlCl₃), is another relevant pathway. nih.gov This method introduces an acyl group to the aromatic ring, which can then be further modified. While direct formylation via Friedel-Crafts is often problematic, acylation followed by subsequent reduction and amidation steps can lead to the desired benzylamide framework. The acylation reaction is generally preferred over alkylation as it avoids issues like polyalkylation and carbocation rearrangements. nih.gov

Lewis acids such as AlCl₃, AlBr₃, FeCl₃, TiCl₄, SnCl₄, and BF₃ are commonly employed to promote these reactions. beilstein-journals.orggoogle.com The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity and yield of the benzylated product. ethz.ch

Vilsmeier-Haack Type Reactions in Related Formamide Synthesis

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it highly relevant for the synthesis of formamides. numberanalytics.comnrochemistry.comcambridge.org The reaction employs a "Vilsmeier reagent," which is a halomethyleniminium salt, typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). numberanalytics.comnumberanalytics.comijpcbs.com

The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution. nrochemistry.com The resulting intermediate is subsequently hydrolyzed to yield the corresponding aldehyde. nrochemistry.comcambridge.org This formylation is a critical step in the synthesis of many complex molecules and pharmaceuticals. numberanalytics.comnumberanalytics.com

The Vilsmeier-Haack reaction is not only a formylating agent but can also be used to activate carboxylic acids and alcohols or to construct various heterocyclic compounds. ijpcbs.com The reaction conditions are generally mild, and the reagents are economical, contributing to its widespread use. ijpcbs.com The regioselectivity of the reaction is influenced by both steric and electronic effects, with substitution typically occurring at the less sterically hindered position on an aromatic ring. nrochemistry.com While the classic reaction introduces an aldehyde, modifications of this process can be adapted for the synthesis of formamides by reacting the intermediate iminium species with appropriate nucleophiles.

Reaction Condition Optimization for this compound Synthesis

Optimizing the synthesis of this compound requires a systematic evaluation of various reaction parameters. Factors such as solvent, temperature, pressure, and catalyst systems significantly influence the reaction's efficiency, yield, and selectivity.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is critical in synthetic organic chemistry, impacting reactant solubility, reaction rates, and product distribution. In Vilsmeier-Haack reactions, common solvents include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or even using phosphorus oxychloride (POCl₃) as both a reagent and a solvent. nrochemistry.com The use of alternative solvents like dichloromethane or chloroform has been shown to enhance reaction rates and reduce the formation of side products. numberanalytics.com In some cases, N-methyl-N-phenylformamide can be used instead of DMF, with toluene or dichlorobenzene serving as the solvent. cambridge.org

| Reaction Type | Solvent | Effect/Observation | Reference |

|---|---|---|---|

| Vilsmeier-Haack | DCM, DMF, POCl₃ | Commonly used solvents for the transformation. | nrochemistry.com |

| Vilsmeier-Haack | Dichloromethane, Chloroform | Can enhance reaction rate and reduce side products. | numberanalytics.com |

| Friedel-Crafts (Alkylation) | Dichloromethane | Commonly used for intramolecular cyclization. | nih.gov |

| Friedel-Crafts (Intramolecular) | DMA, DMSO, High-boiling amines | Used as diluents at high concentrations and temperatures. | google.com |

| N-Formylation (with CO₂) | DMF | Promotes formation of reactive formoxy borohydride species, enhancing yield. | rsc.org |

Temperature and Pressure Considerations in Reaction Kinetics

In the synthesis of precursors for related compounds, specific temperature control is essential. For example, the preparation of ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio) pyrimidine-5-carboxylate involves stirring at 25-30°C for several hours, followed by heating to 40-45°C. google.com Subsequent steps can involve cooling to 0-5°C for reactions with meta-chloroperbenzoic acid and later heating to 60-65°C. google.com These precise temperature profiles are designed to control the reaction rate and minimize the formation of impurities. While many of these reactions are conducted at ambient pressure, the use of a vapor condenser is often recommended, especially when working with volatile solvents or at elevated temperatures. google.com

Catalyst Loading and Ligand Effects

The efficiency of many synthetic transformations hinges on the catalyst system. In Friedel-Crafts reactions, Lewis acids are the quintessential catalysts. nih.gov The amount of catalyst used, or catalyst loading, can have a profound impact on the reaction. For intramolecular Friedel-Crafts cyclizations, a significant amount of catalyst, ranging from about 3 to 5 molar equivalents, is often required, with 4 equivalents being preferable. google.com

Various Lewis acids, including AlCl₃, BF₃, TiCl₄, and Sc(OTf)₃, have been utilized as catalysts for Friedel-Crafts benzylations. beilstein-journals.org The choice of catalyst can affect the reaction's tolerance to air and moisture, with Sc(OTf)₃ being noted for its stability. beilstein-journals.org While the provided literature does not extensively detail ligand effects for the direct synthesis of this compound, catalyst choice is paramount. For instance, iodine has been used as a catalyst in ultrasound-assisted one-pot syntheses of polysubstituted pyrroles from N,N-disubstituted formamides. rsc.org In some modern approaches, metal-free conditions are sought to develop more sustainable synthetic routes. nih.gov

| Reaction Type | Catalyst | Catalyst Loading | Observation | Reference |

|---|---|---|---|---|

| Friedel-Crafts (Intramolecular) | AlCl₃ (or other Lewis Acids) | ~3 to 5 molar equivalents | High catalyst concentration contributes to a high reaction rate. | google.com |

| Friedel-Crafts (Benzylation) | Sc(OTf)₃ | 10 mol% | Water and air tolerant catalyst. | beilstein-journals.org |

| Tandem One-Pot Pyrrole Synthesis | Iodine | Not specified | Used as both catalyst and oxidant under ultrasound conditions. | rsc.org |

Green Chemistry Approaches in Synthesis (e.g., Ultrasound Assistance)

Green chemistry principles aim to design chemical processes that are environmentally benign, energy-efficient, and reduce waste. researchgate.net One prominent green technique is the use of ultrasound irradiation (sonochemistry) to promote chemical reactions. ksu.edu.sa Ultrasound enhances reaction rates and yields, often leading to significantly shorter reaction times compared to conventional heating methods. rsc.org

Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds and formamides. rsc.orgksu.edu.sa For example, an ultrasound-assisted, one-pot protocol for preparing polysubstituted pyrroles from N,N-disubstituted formamides reduced reaction times from hours to just 40 minutes, yielding products in the 77–92% range. rsc.org Similarly, the synthesis of 2-amino pyrimidine (B1678525) derivatives using ultrasound-promoted condensation saw reaction times drop to 15-25 minutes, compared to 4-6 hours with conventional heating. rsc.org The benefits of sonication are often attributed to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, accelerating mass transfer and chemical reactivity. mdpi.com

Other green approaches include the use of water as a solvent, performing reactions under solvent-free conditions, and employing organocatalysts. rsc.orgnih.gov For instance, the ultrasound-assisted synthesis of 1,5-substituted triazoles was achieved using water as a green solvent at room temperature, without the need for a metal catalyst. rsc.org These methods highlight a shift towards more sustainable and efficient synthetic strategies in modern organic chemistry. researchgate.net

Reaction Monitoring Techniques in Synthesis (e.g., TLC)

Thin-layer chromatography (TLC) is an indispensable technique for monitoring the progress of the synthesis of this compound. It allows for the rapid, qualitative assessment of the reaction mixture, enabling the chemist to determine the consumption of the starting material (3-chloro-4-methoxybenzylamine) and the formation of the desired product.

To perform TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, or eluent. The separation of the components on the TLC plate is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.

The progress of the reaction can be visualized by comparing the spots of the reaction mixture with those of the starting material and, if available, a standard sample of the product. As the reaction proceeds, the spot corresponding to the starting amine will diminish in intensity, while the spot for the formylated product will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.

Visualization of the spots on the TLC plate can be achieved using a UV lamp, as the aromatic rings in both the reactant and product are typically UV-active. Alternatively, staining agents such as potassium permanganate (B83412) or iodine can be used.

The choice of the eluent system is crucial for achieving good separation of the spots. For this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. The polarity of the eluent can be adjusted to achieve an optimal retention factor (Rf) for the product, typically in the range of 0.3-0.5 for clear separation.

Table 1: Illustrative TLC Monitoring Parameters for the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

| Starting Material (Amine) Rf | Typically higher (less polar) |

| Product (Formamide) Rf | Typically lower (more polar) |

Purification and Isolation Methodologies for this compound and its Precursors

Following the completion of the reaction, the crude this compound must be purified to remove any unreacted starting materials, reagents, and byproducts. The primary techniques employed for the purification of the final product and its precursors are column chromatography and recrystallization.

Column Chromatography:

Flash column chromatography is a widely used method for the purification of organic compounds. nih.gov In this technique, the crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their affinity for the stationary and mobile phases.

For the purification of this compound, a slurry of silica gel in a non-polar solvent like hexane is typically packed into a column. The crude product is then dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column. The elution is started with a non-polar solvent, and the polarity of the eluent is gradually increased by adding a more polar solvent, such as ethyl acetate. nih.gov This gradient elution allows for the separation of compounds with different polarities.

The fractions are collected and analyzed by TLC to identify those containing the pure product. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

Table 2: Representative Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Hexane and Ethyl Acetate |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

| Product Isolation | Combination of pure fractions and solvent evaporation |

Recrystallization:

Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures.

To recrystallize this compound, the crude solid is dissolved in a minimum amount of a suitable hot solvent in which the compound is highly soluble. The hot solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of formamides include mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane.

The purification of the precursor, 3-chloro-4-methoxybenzylamine, often involves similar techniques. If synthesized as the hydrochloride salt, it can be purified by recrystallization from a suitable solvent. The free amine, if isolated, can be purified by distillation or column chromatography.

Elucidation of Reaction Mechanisms in N-Formylation

The N-formylation of amines can proceed through various mechanistic routes. researchgate.net When using formic acid, a common and straightforward formylating agent, the reaction can be catalyzed by an acid. nih.gov A proposed mechanism suggests that the acid catalyst protonates the formic acid, which is then susceptible to nucleophilic attack by the amine. nih.gov Subsequent elimination of a water molecule yields the final formamide product. nih.gov To drive the equilibrium towards the product, water is often removed, for instance, by azeotropic distillation using a Dean-Stark trap. scispace.com

Alternative methods utilize formyl sources like methanol in the presence of an oxidant and a catalyst. mdpi.com For example, bimetallic catalysts such as AuPd–Fe₃O₄ have been used for the N-formylation of secondary amines at room temperature, with methanol as the formyl source and oxygen as the oxidant. mdpi.com In such systems, methanol is first oxidized to generate a formyl species, which then reacts with the amine. mdpi.com Another sophisticated approach involves the use of carbon dioxide and a hydrosilane reducing agent. acs.org This process is characterized by complex chemical equilibria involving multiple potential pathways that are influenced by the substrates and reaction conditions. researchgate.netacs.org

The reactivity in N-formylation is also influenced by the electronic properties of the benzylamine derivative. The presence of a chloro group (electron-withdrawing) and a methoxy (B1213986) group (electron-donating) on the aromatic ring of this compound's precursor amine modifies the nucleophilicity of the nitrogen atom, thereby affecting the reaction kinetics and mechanism compared to unsubstituted benzylamine.

The synthesis of formamides is characterized by the formation of various transient intermediates. In reactions involving an amine and a carbonyl-containing formylating agent, a common initial step is the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate known as a hemiaminal. mdpi.com This intermediate is typically unstable and eliminates a leaving group (such as water in the case of formic acid) to form the stable amide product. mdpi.com

In photocatalytic systems, radical intermediates can play a crucial role. For instance, the C-N bond formation can originate from the interaction between an electrophilic ⋅CH₂OH radical and a nucleophilic ⋅NH₂ radical. nih.gov

When using CO₂ and hydrosilanes, the reaction can proceed through several distinct intermediates. researchgate.netacs.org Depending on the specific conditions and amine basicity, pathways may involve the formation of formoxysilane or silylcarbamate intermediates. acs.org For strongly nucleophilic amines, stable silylcarbamate intermediates can form, which are then reduced to the N-formylated products. researchgate.net In other catalytic cycles, such as formamide-catalyzed nucleophilic substitutions, alkoxyiminium chlorides have been synthesized and characterized as key intermediates. researchgate.net In syntheses starting from aldehydes, N-(2-formylphenyl) acetamide (B32628) can act as a stable intermediate before a subsequent reductive amination step to form the final substituted benzylamine derivative. nih.gov Similarly, when using specific formylating agents under microwave irradiation, an N-formamide intermediate can be generated in situ and then used for subsequent reactions like the synthesis of isocyanides or benzimidazoles. thieme-connect.com

A plausible reaction pathway for the catalytic N-formylation of an amine using methanol is summarized below:

Oxidation of methanol on the catalyst surface to generate formaldehyde (B43269) (HCHO) and methyl formate (HCO₂Me).

Rapid reaction of these species with the amine to form a hemiaminal intermediate.

Oxidation of the hemiaminal intermediate by the catalyst to yield the final N-formamide product. mdpi.com

The core of the N-formylation reaction is a nucleophilic attack by the amine on an electrophilic formylating agent. The efficiency of this process can be significantly enhanced by activating either the nucleophile or the electrophile. nih.govrepec.org

Electrophilic Activation: The formylating agent is the electrophile. Its reactivity can be increased by making the formyl carbon more electron-deficient.

Acid Catalysis: In reactions using formic acid, a Brønsted or Lewis acid catalyst can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the amine nucleophile. nih.gov

Formation of Activated Reagents: Formic acid can be converted into more reactive intermediates, such as acetic formic anhydride or activated esters, which possess better leaving groups and are thus more electrophilic. scispace.com Similarly, formamide catalysts can react with reagents like benzoyl chloride to form highly electrophilic Vilsmeier-Haack type intermediates in situ. researchgate.net

Nucleophilic Activation: The amine acts as the nucleophile, using the lone pair of electrons on the nitrogen atom to attack the electrophile.

Base Catalysis: In some cases, a base can deprotonate the amine, increasing its nucleophilicity. However, for most amine formylations, the amine itself is sufficiently nucleophilic.

Catalyst-Amine Interaction: In certain catalytic systems, the amine may interact with the catalyst to form a more reactive species. For example, in enzymatic reactions, the amine substrate binds to the enzyme's active site before reacting with the formyl substrate. nih.gov In photocatalysis, the generation of a nucleophilic ⋅NH₂ radical is a key step in the C-N bond formation. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The kinetics of N-formylation are highly dependent on the specific reactants and conditions. For the N-formylation of benzylamine with triethoxysilane (B36694) and CO₂, kinetic studies revealed an induction period followed by a significant increase in reaction rate, a profile that can be influenced by trace amounts of water. acs.org The reaction rate is also influenced by the amine itself; studies on N-methylaniline formylation showed that the amine affects the rate of CO₂ reduction. acs.org Enzymatic synthesis of N-benzylformamide from benzylamine and formate follows an ordered bi-bi mechanism, where formate binds to the enzyme first, followed by benzylamine. nih.gov

The following table presents kinetic data for the N-formylation of a model substrate, N-methyl-1-phenylmethanamine, using different catalysts, highlighting the impact of the catalyst on reaction efficiency.

Reaction conditions: N-methyl-1-phenylmethanamine, catalyst, base, methanol as formylating agent. Data derived from studies on related secondary amines. mdpi.com

Stereochemical Aspects of Formamide Reactions (if applicable)

For the synthesis of this compound from 3-chloro-4-methoxybenzylamine, stereochemical considerations are generally not applicable. The starting amine is achiral as the benzylic carbon is not a stereocenter, and the N-formylation reaction does not introduce any new chiral centers into the molecule.

However, in the context of formylating chiral amines, the preservation of stereochemical integrity is a critical consideration. Research has shown that N-formylation procedures can be performed on chiral substrates, such as amino acid esters, without causing racemization. nih.govscispace.com For example, L-proline benzyl ester has been successfully formylated with no observed loss of stereochemical purity. nih.gov This demonstrates that under appropriate conditions, the formylation reaction proceeds in a way that does not affect existing stereocenters, making it a reliable method for the protection or modification of chiral amines.

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the structural characterization of this compound could not be located. While information exists for structurally related compounds, such as precursors or analogues lacking the chloro or formamide functionalities, detailed research findings and spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, IR/FT-Raman, and MS/HRMS) for this compound itself are not available in the accessed resources.

Therefore, it is not possible to provide the detailed article with data tables as requested under the specified outline. The creation of scientifically accurate content for each subsection is contingent upon the availability of published experimental data for this specific chemical compound.

Based on comprehensive searches for scientific literature pertaining to "this compound," it has been determined that detailed experimental data for the specific structural characterization methodologies outlined in your request are not publicly available.

Targeted searches for this compound, including by its CAS Number (212576-67-5), did not yield any published research containing specific results for:

Ultraviolet-Visible (UV-Vis) Spectroscopy

Elemental Analysis

Single Crystal X-ray Diffraction Analysis

Analysis of Hydrogen Bonding and Intermolecular Interactions

Hirshfeld Surface Analysis

While information exists for structurally similar compounds, your strict requirement to focus solely on this compound and adhere strictly to the provided outline cannot be fulfilled without the specific research data for this exact molecule. Fabricating data or using data from other compounds would violate the core instructions of the request.

Therefore, the generation of the requested article with the specified detailed, informative, and scientifically accurate content for each section is not possible at this time due to the absence of the necessary source data in the public domain.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study the properties of various organic molecules. For this compound, DFT calculations can elucidate its molecular geometry, electronic properties, and vibrational frequencies. nih.govepstem.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that is often used in combination with a suitable basis set, such as 6-311++G(d,p), to perform these calculations. ijcce.ac.irsci-hub.se

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve systematically changing the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest electronic energy. researchgate.net

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. Different conformations can have distinct energies and, consequently, different populations at a given temperature. DFT calculations can be used to identify the most stable conformers and to determine the energy barriers for rotation around key single bonds, such as the C-N bond of the formamide group and the C-C bond connecting the benzyl group to the formamide moiety. The relative energies of different conformers can provide insights into the molecule's flexibility and its preferred shape in different environments. mdpi.com For instance, the planarity of the amide group and its orientation relative to the benzene (B151609) ring would be key features determined through geometry optimization. researchgate.net

The electronic structure of a molecule governs its reactivity and chemical properties. DFT calculations provide valuable information about the distribution of electrons within this compound.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. nih.gov The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. mdpi.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.govnih.gov For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene ring, while the LUMO may be distributed over the formamide group and the benzene ring.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. chemrxiv.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays regions of negative electrostatic potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically shown in blue), which are electron-deficient and susceptible to nucleophilic attack. chemrxiv.orgnih.gov In this compound, the negative potential would be concentrated around the oxygen atoms of the formamide and methoxy groups, and the nitrogen atom. The positive potential would be located around the hydrogen atoms, particularly the N-H proton of the formamide group. nih.gov

Theoretical vibrational frequency analysis can be performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. epstem.net These theoretical spectra can be compared with experimental spectra to confirm the structure of the synthesized compound and to aid in the assignment of the observed vibrational bands to specific functional groups. researchgate.netresearchgate.net For example, the characteristic stretching frequencies of the N-H, C=O, C-O, and C-Cl bonds can be predicted. It is common practice to scale the calculated vibrational frequencies by an empirical factor to account for the approximations in the theoretical methods and to improve the agreement with experimental data. ijcce.ac.ir

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can be used to study the behavior of this compound in a more complex environment, such as in a solvent or interacting with a biological macromolecule.

Molecular dynamics (MD) simulations use classical mechanics to simulate the motion of atoms and molecules over time. These simulations can provide information about the conformational changes of this compound in solution, its solvation properties, and its interactions with other molecules. For instance, an MD simulation could reveal how the molecule's conformation is influenced by the surrounding water molecules and how it might bind to a protein's active site.

Prediction of Physicochemical Descriptors and Molecular Properties (e.g., Lipinski's Rule of Five applied for theoretical properties)

Several physicochemical descriptors can be calculated to predict the drug-like properties of a molecule. One of the most widely used sets of guidelines is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule helps to evaluate whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. wikipedia.org The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A molecular mass less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org

For this compound (C9H10ClNO2), we can theoretically assess its compliance with Lipinski's Rule of Five: chemicalbook.com

Hydrogen Bond Donors: There is one hydrogen atom attached to a nitrogen atom (N-H), so there is 1 hydrogen bond donor.

Hydrogen Bond Acceptors: There are two oxygen atoms and one nitrogen atom, for a total of 3 hydrogen bond acceptors.

Molecular Mass: The molecular weight is approximately 199.63 g/mol , which is well below the 500 dalton limit. chemicalbook.com

Log P: The octanol-water partition coefficient would need to be calculated using computational methods, but given the molecular structure, it is unlikely to exceed 5.

Based on these theoretical calculations, this compound would be expected to comply with Lipinski's Rule of Five, suggesting it has drug-like physicochemical properties. scfbio-iitd.res.in

| Property | Calculated Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Mass | 199.63 g/mol | < 500 daltons | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Log P (Predicted) | Likely < 5 | ≤ 5 | Likely Yes |

Non-Linear Optical (NLO) Properties (if relevant to chemical applications)

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in optical switching and frequency conversion. nih.govjhuapl.edu Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large NLO responses. nih.gov The presence of electron-donating groups (like the methoxy group) and electron-withdrawing groups can enhance these properties.

Theoretical calculations, such as DFT, can be used to predict the NLO properties of this compound by calculating its polarizability (α) and first-order hyperpolarizability (β). ijcce.ac.ir While the molecule itself does not have a classic push-pull electronic structure typically associated with strong NLO materials, the interaction between the substituted benzene ring and the formamide group could lead to a modest NLO response. The calculated hyperpolarizability values would indicate its potential for use in NLO applications. researchgate.net

Chemical Transformations and Reactivity of N 3 Chloro 4 Methoxybenzyl Formamide

Reactions Involving the Formamide (B127407) Functional Group

The formamide group (-NH-CHO) is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and conversion to other nitrogen-containing functionalities.

Hydrolysis: Amides are generally stable to hydrolysis, but the C-N bond can be cleaved under acidic or basic conditions with heating. nih.govzenodo.org

Under acidic conditions, the carbonyl oxygen of the formamide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of the amine results in the formation of formic acid and the corresponding protonated amine, 3-chloro-4-methoxybenzylamine. nih.gov This reaction is typically carried out by refluxing the amide in a strong acid like hydrochloric acid or sulfuric acid.

Reaction Scheme: Acid-Catalyzed Hydrolysis

N-(3-chloro-4-methoxybenzyl)formamide + H₂O/H⁺ → 3-chloro-4-methoxybenzylamine + Formic Acid

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the benzylamide anion is followed by a rapid acid-base reaction where the departing anion deprotonates the newly formed formic acid. This results in the formation of a formate (B1220265) salt and the free 3-chloro-4-methoxybenzylamine. nih.govnih.gov

Reaction Scheme: Base-Catalyzed Hydrolysis

This compound + OH⁻ → 3-chloro-4-methoxybenzylamine + HCOO⁻

Enzymatic hydrolysis of closely related N-substituted formamides, such as N-benzylformamide, has also been documented. Enzymes like N-substituted formamide deformylase can catalyze the hydrolysis to the corresponding amine and formate under mild conditions. researchgate.net

Amidation: Amidation reactions involving the formamide group of this compound are less common than hydrolysis. Transamidation, the exchange of the amine portion of an amide, typically requires harsh conditions or catalytic activation. However, the reverse reaction, the synthesis of N-benzyl carboxamides from benzylamine (B48309) and a carboxylic acid, can be achieved, for instance, through enzymatic catalysis. researchgate.netwikipedia.org Direct amidation by reacting this compound with another amine to displace the 3-chloro-4-methoxybenzylamine is generally not a favorable process without specific catalysts.

The carbonyl group of the formamide can be completely reduced to a methylene (B1212753) group (-CH₂-), converting the N-benzylformamide into an N-methylbenzylamine. Strong reducing agents are required for this transformation, as amides are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. orgsyn.org The reaction proceeds by the addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then coordinates to the aluminum, and subsequent elimination and further reduction steps lead to the formation of the corresponding secondary amine, N-(3-chloro-4-methoxybenzyl)-N-methylamine. nrochemistry.com

Reaction Scheme: Reduction with LiAlH₄

This compound + LiAlH₄ → N-(3-chloro-4-methoxybenzyl)-N-methylamine

Another versatile system for the reduction of formamides involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with iodine (I₂). This system generates diborane (B8814927) in situ, which is a powerful reducing agent capable of converting the formamide to the corresponding methylamine. organic-chemistry.orgorganic-chemistry.org

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Reflux | N-(3-chloro-4-methoxybenzyl)-N-methylamine |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | Tetrahydrofuran (THF) | Reflux | N-(3-chloro-4-methoxybenzyl)-N-methylamine |

Isocyanides: The dehydration of N-substituted formamides is a standard method for the synthesis of isocyanides (isonitriles). This transformation involves the removal of the elements of water from the formamide group. Common dehydrating agents used for this purpose include phosphorus oxychloride (POCl₃), phosgene, diphosgene, or tosyl chloride in the presence of a base like pyridine (B92270) or triethylamine.

The reaction of this compound with one of these reagents would yield 1-(isocyanomethyl)-3-chloro-4-methoxybenzene. The mechanism typically involves the activation of the formyl oxygen by the dehydrating agent, followed by elimination promoted by the base.

Reaction Scheme: Dehydration to Isocyanide

This compound + Dehydrating Agent (e.g., POCl₃) / Base → 1-(isocyanomethyl)-3-chloro-4-methoxybenzene

| Dehydrating Agent | Base | Typical Solvent | Product |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Pyridine, Triethylamine | Dichloromethane (B109758), Toluene (B28343) | 1-(isocyanomethyl)-3-chloro-4-methoxybenzene |

| Tosyl chloride (TsCl) | Pyridine | Pyridine | 1-(isocyanomethyl)-3-chloro-4-methoxybenzene |

| Diphosgene | Triethylamine | Dichloromethane | 1-(isocyanomethyl)-3-chloro-4-methoxybenzene |

Nitriles: The conversion of a secondary N-benzylformamide to a nitrile (R-CN) is not a direct transformation, as it would require the cleavage of the nitrogen-benzyl bond in addition to the modification of the formyl group. More commonly, nitriles are synthesized from primary amides via dehydration or from benzyl (B1604629) derivatives through other routes. rhhz.net For instance, the corresponding 3-chloro-4-methoxybenzylamine could be oxidatively converted to 3-chloro-4-methoxybenzonitrile (B22515) using reagents like pentylpyridinium tribromide in aqueous ammonium (B1175870) acetate (B1210297). researchgate.netgoogle.com Similarly, 3-chloro-4-methoxybenzaldehyde (B1194993) can be converted to the nitrile. nih.gov

Reactions Involving the Benzyl Moiety

The substituted benzene (B151609) ring and its benzylic carbon also exhibit characteristic reactivity.

The direct replacement of the chlorine atom on the aromatic ring of this compound via a nucleophilic aromatic substitution (SNAr) reaction is generally difficult under standard conditions. libretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group (the chlorine atom). slideshare.net These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In the structure of this compound, the chloro substituent is para to an electron-donating methoxy (B1213986) group (-OCH₃) and meta to the formamidomethyl group (-CH₂NHCHO). The methoxy group increases electron density at the para position, which destabilizes the key intermediate required for SNAr, thus deactivating the ring towards nucleophilic attack. The formamidomethyl group, being in the meta position, has a minimal electronic effect on the reaction site. slideshare.net Consequently, harsh reaction conditions, such as high temperatures and pressures, or the use of specialized catalysts would be necessary to achieve substitution of the chlorine atom.

The methoxy group (-OCH₃) on the aromatic ring is an ether linkage and can be cleaved to yield the corresponding phenol. This reaction, known as dealkylation or ether cleavage, typically requires strong acidic or Lewis acidic reagents.

Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers. science.gov It acts as a strong Lewis acid that coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. The reaction proceeds at or below room temperature and results in the formation of N-(3-chloro-4-hydroxybenzyl)formamide after an aqueous workup. Other reagents like strong protic acids (e.g., HBr or HI) can also cleave the ether, but often require higher temperatures. science.gov

Reaction Scheme: Ether Cleavage with BBr₃

This compound + BBr₃ → N-(3-chloro-4-hydroxybenzyl)formamide

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with a chloro group and a methoxy group. These substituents have directing effects on incoming electrophiles in electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. The chloro group (-Cl) is a deactivating group but is also ortho-, para-directing.

In the case of this compound, the two substituents are positioned at C3 and C4. The methoxy group at C4 strongly activates the ortho positions (C3 and C5) and the para position (which is occupied by the benzylformamide group). The chloro group at C3 deactivates the ring but directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions.

The combined directing effects of the chloro and methoxy groups will determine the regioselectivity of electrophilic aromatic substitution reactions. The powerful activating and directing effect of the methoxy group is generally dominant. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated by the methoxy group and not sterically hindered.

Considering the positions on the benzene ring of this compound, the potential sites for electrophilic attack are C2, C5, and C6.

Position C5: This position is ortho to the activating methoxy group and meta to the deactivating chloro group, making it a highly probable site for substitution.

Position C2: This position is ortho to both the chloro and methoxy groups. Steric hindrance from the adjacent chloro and benzylformamide groups might reduce reactivity at this site.

Position C6: This position is meta to the methoxy group and para to the chloro group. The influence of the activating methoxy group at the meta position is weaker.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | N-(3-chloro-5-nitro-4-methoxybenzyl)formamide |

| Halogenation (e.g., Bromination) | Br₂/FeBr₃ | N-(5-bromo-3-chloro-4-methoxybenzyl)formamide |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | N-(3-chloro-5-acyl-4-methoxybenzyl)formamide |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | N-(3-chloro-5-alkyl-4-methoxybenzyl)formamide |

Cyclization and Heterocycle Formation via this compound or its Derivatives

This compound and its derivatives can serve as valuable precursors for the synthesis of various heterocyclic compounds, particularly isoquinolines and their analogues. The key chemical transformations that enable the formation of these heterocyclic systems are intramolecular cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution. organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a dehydrating agent and a Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org

For a derivative of this compound to undergo a Bischler-Napieralski reaction, it would first need to be converted into a suitable β-phenylethylamide derivative. For example, the benzylamine obtained from the hydrolysis of this compound could be acylated with a suitable acyl chloride to yield an N-acyl-β-phenylethylamine. This intermediate could then undergo intramolecular cyclization.

The cyclization would involve the formation of a nitrilium ion intermediate, which then acts as the electrophile, attacking the electron-rich aromatic ring. The methoxy group on the benzene ring of the N-(3-chloro-4-methoxybenzyl) moiety would strongly favor cyclization at the position ortho to it (C5), leading to the formation of a substituted 3,4-dihydroisoquinoline.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is another powerful tool for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization.

A derivative of this compound could be utilized in a Pictet-Spengler reaction after conversion to the corresponding β-(3-chloro-4-methoxyphenyl)ethylamine. This amine could then be reacted with an aldehyde or ketone to initiate the cyclization cascade. The electron-rich nature of the benzene ring, enhanced by the methoxy group, facilitates the ring closure. The cyclization is expected to occur at the position ortho to the methoxy group, leading to the formation of a substituted tetrahydroisoquinoline.

Table 2: Potential Heterocyclic Products from Derivatives of this compound

| Reaction Type | Required Derivative | Reagents for Cyclization | General Heterocyclic Product |

| Bischler-Napieralski | N-acyl-β-(3-chloro-4-methoxyphenyl)ethylamine | POCl₃, PPA | Substituted 3,4-dihydroisoquinoline |

| Pictet-Spengler | β-(3-chloro-4-methoxyphenyl)ethylamine | Aldehyde or Ketone, Acid catalyst | Substituted 1,2,3,4-tetrahydroisoquinoline |

These cyclization strategies provide a versatile approach to constructing complex heterocyclic scaffolds from readily accessible starting materials derived from this compound, opening avenues for the synthesis of a wide range of potentially biologically active molecules.

Applications in Synthetic Organic Chemistry

N-(3-chloro-4-methoxybenzyl)formamide as a Building Block for Complex Organic Molecules

The strategic placement of the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring, coupled with the reactive potential of the formamide (B127407) group, makes this compound an attractive starting material for the synthesis of complex organic structures. The formamide functional group can act as a precursor to the corresponding amine, N-(3-chloro-4-methoxybenzyl)amine, which is a key intermediate in many synthetic transformations.

While direct cyclization reactions utilizing this compound are not extensively documented, its role as a stable precursor to N-(3-chloro-4-methoxybenzyl)amine opens up numerous pathways for the synthesis of a variety of heterocyclic systems. The in situ or stepwise hydrolysis of the formamide to the amine is a critical step, providing a nucleophilic center for subsequent cyclization reactions.

Azetidinones: The synthesis of 2-azetidinones, also known as β-lactams, often proceeds through the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. In this context, N-(3-chloro-4-methoxybenzyl)amine, derived from the hydrolysis of the parent formamide, can be condensed with an aldehyde to form the corresponding Schiff base (imine). Subsequent reaction of this imine with a ketene, typically generated in situ from an acyl chloride and a tertiary base like triethylamine, would yield the desired N-(3-chloro-4-methoxybenzyl)azetidin-2-one derivative. The general reaction scheme is depicted below:

Step 1: Hydrolysis of this compound

Step 2: Formation of Schiff Base

Step 3: Staudinger Cycloaddition

This approach allows for the incorporation of the 3-chloro-4-methoxybenzyl moiety onto the nitrogen atom of the azetidinone ring, a structural motif of interest in medicinal chemistry.

Tetrahydropyrimidines: The Biginelli reaction is a well-established multi-component reaction for the synthesis of dihydropyrimidinones, which can be subsequently reduced to tetrahydropyrimidines. While the classical Biginelli reaction utilizes urea (B33335) or thiourea, variations of this reaction can employ primary amines. N-(3-chloro-4-methoxybenzyl)amine, obtained from the formamide, can potentially be used as the amine component in a Biginelli-type condensation with an aldehyde and a β-ketoester to construct the tetrahydropyrimidine (B8763341) core.